(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine is a chemical compound categorized as a derivative of phenethylamine, characterized by the presence of a methoxy group attached to a phenyl ring and a pyridin-2-yl-ethyl group linked to an amine. Its molecular formula is with a molecular weight of approximately 228.3 g/mol . This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The synthesis of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine typically involves the reaction between suitable precursors, specifically a substituted phenyl compound and a pyridin-2-yl-ethyl derivative. A notable method includes the reductive amination of cyanohydrins with pyridin-2-yl-methylamines, which can be performed under basic conditions using organic bases such as tertiary amines .
The molecular structure of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine can be represented using various structural formulas:
InChI=1S/C14H16N2O/c1-17-14-7-5-13(6-8-14)16-11-9-12-4-2-3-10-15-12;;/h2-8,10,16H,9,11H2,1H3This structure indicates:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O |
| Molecular Weight | 228.3 g/mol |
| IUPAC Name | 4-methoxy-N-(2-pyridin-2-ylethyl)aniline |
The chemical reactivity of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine is influenced by its functional groups. It can participate in various reactions typical for amines and aromatic compounds:
The mechanism of action for (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine is not fully elucidated but is believed to involve interactions with neurotransmitter systems in the brain. Compounds similar to this structure have shown potential as antidepressants and analgesics, likely through modulation of serotonin and dopamine pathways.
The specific binding affinities and mechanisms would require detailed pharmacological studies, including receptor binding assays and in vivo efficacy evaluations.
The physical properties of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in methanol |
| Spectroscopic Techniques | NMR, IR |
(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine has potential applications in various scientific fields:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: